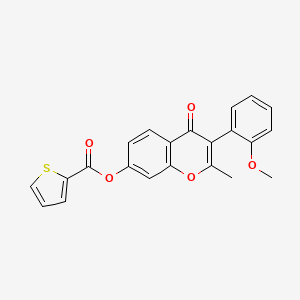

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromenone core, a methoxyphenyl group, and a thiophene carboxylate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the methoxyphenyl group and the thiophene carboxylate moiety. Key steps in the synthesis may include:

Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where a methoxy group is introduced to the phenyl ring.

Attachment of the Thiophene Carboxylate Moiety: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated chromenone derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Molecular Formula and Structure

- Molecular Formula : C22H21NO6

- CAS Number : 610752-84-6

The compound's structure includes a chromenone backbone with substituents that influence its reactivity and biological activity.

Chemistry

The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

Biology

Research has indicated potential biological activities, including:

Medicine

Ongoing research is exploring its potential as a therapeutic agent for various diseases, particularly cancer. The compound's ability to inhibit tumor cell growth has been noted in preliminary studies, indicating its promise as an anticancer agent .

Industry

In industrial applications, this compound is being investigated for its use in developing new materials, such as polymers and dyes, due to its distinctive chemical properties.

Antimicrobial Activity

A study evaluating the antibacterial properties of thiophene derivatives found that compounds similar to 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate demonstrated significant inhibition against pathogenic bacteria. For instance, derivatives containing methoxy groups showed enhanced activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting structural modifications can improve efficacy .

Anticancer Potential

In vitro studies have indicated that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values ranging from 2.6 to 18 nM in inhibiting cancer cell proliferation . The mechanism is thought to involve disruption of microtubule polymerization, which is critical for cell division.

Mécanisme D'action

The mechanism of action of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-hydroxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

- 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate

- 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl pyrrole-2-carboxylate

Uniqueness

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is unique due to the presence of the thiophene carboxylate moiety, which imparts distinct electronic and steric properties

Activité Biologique

The compound 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a member of the chromone family, which has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₁₈O₅S

- Molecular Weight : 358.41 g/mol

- CAS Number : 610758-37-7

The compound's structure includes a chromone core linked to a thiophene ring, which may contribute to its biological activities through various mechanisms.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of the methoxy group in the 2-position of the phenyl ring enhances electron donation, which is crucial for scavenging free radicals. Studies have shown that compounds with similar structures can effectively reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

Compounds derived from chromones have been evaluated for their ability to inhibit inflammatory pathways. In vitro studies demonstrate that these compounds can modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. For instance, some derivatives have shown IC₅₀ values in the low micromolar range against COX-2, indicating promising anti-inflammatory potential .

Anticancer Activity

The anticancer properties of chromone derivatives are well-documented. In particular, studies have reported that certain chromone-based compounds inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT29) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest. The compound's structural features, such as the presence of electron-donating groups, play a crucial role in enhancing cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as COX and lipoxygenases.

- Antioxidant Mechanism : Its ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Gene Expression Modulation : It may influence the expression of genes related to apoptosis and cell cycle regulation.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various chromone derivatives using DPPH and ABTS assays. The results indicated that compounds with methoxy substitutions exhibited superior radical scavenging activity compared to their unsubstituted counterparts .

Study 2: Anti-inflammatory Activity

In vitro assays were conducted to assess the inhibitory effects on COX enzymes. The compound demonstrated significant inhibition with an IC₅₀ value of approximately 10 μM against COX-2, suggesting its potential as an anti-inflammatory agent .

Study 3: Cytotoxicity Testing

The cytotoxic effects were tested on MCF-7 and HT29 cell lines. The compound showed IC₅₀ values of 15 μM and 20 μM respectively, indicating a moderate level of cytotoxicity that warrants further investigation into its mechanism and therapeutic potential .

Propriétés

IUPAC Name |

[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O5S/c1-13-20(15-6-3-4-7-17(15)25-2)21(23)16-10-9-14(12-18(16)26-13)27-22(24)19-8-5-11-28-19/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWDSSFUZYLRRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.